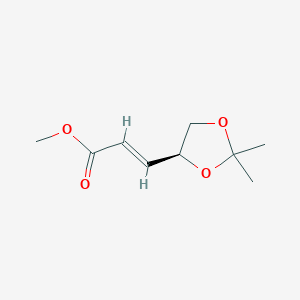
6-ヒドロキシ-1H-インドール-3-カルバルデヒド
説明
6-Hydroxy-1H-indole-3-carbaldehyde is a derivative of 1H-indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria . It is an essential and efficient chemical precursor for generating biologically active structures .
Synthesis Analysis
Indole derivatives are synthesized from various precursors and are prevalent moieties in selected alkaloids . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of 6-hydroxy-1H-indole-3-carbaldehyde is similar to that of 1H-indole-3-carbaldehyde, with an additional hydroxy group .Chemical Reactions Analysis
6-Hydroxy-1H-indole-3-carbaldehyde has reactivity typical of aromatic aldehydes . It can undergo C–C and C–N coupling reactions and reductions easily .Physical and Chemical Properties Analysis
The physical and chemical properties of 6-hydroxy-1H-indole-3-carbaldehyde include a density of 1.4±0.1 g/cm³, boiling point of 426.3±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 47.2±0.3 cm³ and a polar surface area of 53 Ų .科学的研究の応用
ポリマー官能基化
この化合物は、水溶性ポリマーマトリックス内にシッフ塩基官能基を導入するために使用され、さまざまな用途に対するその特性を強化しています .
生物活性化合物
6-ヒドロキシ-1H-インドール-3-カルバルデヒドを含むインドール誘導体は、その重要な生物学的特性により、癌細胞、微生物、およびさまざまな疾患の治療にますます使用されています .
アルドース還元酵素阻害剤
これらの誘導体は、糖尿病性合併症に関与する酵素であるアルドース還元酵素(ALR2)およびアルデヒド還元酵素(ALR1)の潜在的な阻害剤として評価されています .
持続可能な多成分反応
この化合物は、医薬品的に興味深い足場のアセンブリに貢献する、持続可能な多成分反応におけるその用途が強調されています .
フィトアレキシン合成
植物生物学では、インドール-3-カルバルデヒドの誘導体は、抗菌性があり、しばしば抗酸化物質であるフィトアレキシンの生合成において役割を果たします .
将来の方向性
The future directions of research on 6-hydroxy-1H-indole-3-carbaldehyde could involve further exploration of its synthesis methods and its potential applications in the synthesis of biologically active structures . The use of multicomponent reactions (MCRs) offers access to complex molecules and could be a promising area of research .
作用機序
Target of Action
6-Hydroxy-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . .
Mode of Action
It’s known that 1h-indole-3-carbaldehyde and its derivatives are involved in multicomponent reactions (mcrs), which offer access to complex molecules . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Biochemical Pathways
In Arabidopsis, derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . .
Result of Action
It’s known that 1h-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
生化学分析
Biochemical Properties
6-Hydroxy-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as a precursor for the synthesis of biologically active molecules through multicomponent reactions . The compound’s aldehyde group allows it to participate in condensation reactions, forming complex structures that are essential in medicinal chemistry . Additionally, 6-Hydroxy-1H-indole-3-carbaldehyde can undergo oxidation to form indole-3-carboxylic acid, further expanding its biochemical utility .
Cellular Effects
6-Hydroxy-1H-indole-3-carbaldehyde has notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 6-Hydroxy-1H-indole-3-carbaldehyde, can modulate the activity of the aryl hydrocarbon receptor in intestinal immune cells, leading to the production of interleukin-22 and enhancing mucosal reactivity . This modulation can impact immune responses and inflammation, highlighting the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 6-Hydroxy-1H-indole-3-carbaldehyde exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s aldehyde group allows it to form Schiff bases with amino groups in proteins, potentially altering their function . Additionally, 6-Hydroxy-1H-indole-3-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxy-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidation and other chemical transformations, affecting their activity and potency . Long-term exposure to 6-Hydroxy-1H-indole-3-carbaldehyde in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 6-Hydroxy-1H-indole-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing immune responses and reducing inflammation . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects of 6-Hydroxy-1H-indole-3-carbaldehyde is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
6-Hydroxy-1H-indole-3-carbaldehyde is involved in several metabolic pathways. It can be synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . The compound can also be converted into other biologically active derivatives, including indole-3-carboxylic acid and its conjugates . These metabolic transformations are facilitated by enzymes such as cytochrome P450 and aldehyde oxidase, which play essential roles in the compound’s biosynthesis and degradation .
Transport and Distribution
Within cells and tissues, 6-Hydroxy-1H-indole-3-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules . Understanding the transport and distribution of 6-Hydroxy-1H-indole-3-carbaldehyde is essential for elucidating its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Hydroxy-1H-indole-3-carbaldehyde can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression . Additionally, 6-Hydroxy-1H-indole-3-carbaldehyde may accumulate in the endoplasmic reticulum or mitochondria, affecting cellular metabolism and signaling pathways .
特性
IUPAC Name |
6-hydroxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-6-4-10-9-3-7(12)1-2-8(6)9/h1-5,10,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFBOYSDWMRMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435577 | |
| Record name | 6-Hydroxy-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192184-71-7 | |
| Record name | 6-Hydroxy-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192184-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-6-hydroxyindole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


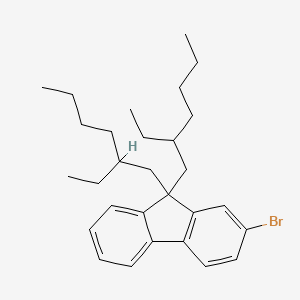
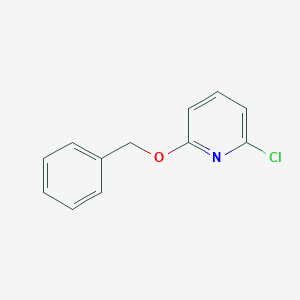
![Methyl [(2-cyanoethyl)amino]acetate](/img/structure/B1600036.png)
![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B1600037.png)
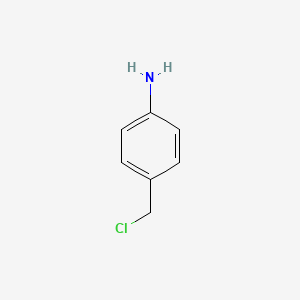
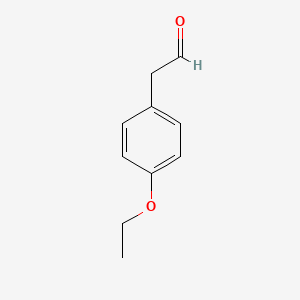


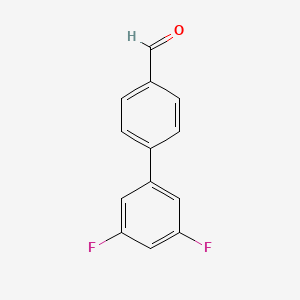

![2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1600049.png)

